Home > Products > Screening Compounds P15568 > Dabigatran etexilate methanesulfonate
Dabigatran etexilate methanesulfonate - 872728-81-9

Dabigatran etexilate methanesulfonate

Catalog Number: EVT-266736
CAS Number: 872728-81-9
Molecular Formula: C35H45N7O8S
Molecular Weight: 723.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dabigatran etexilate methanesulfonate is a synthetically produced compound used extensively in biochemical and pharmacological research. [, , , ] It serves as a crucial tool for investigating blood coagulation pathways and developing novel anticoagulant therapies. [, , , ]

Dabigatran Etexilate

  • Compound Description: Dabigatran etexilate is a prodrug of dabigatran, which means it is inactive until it is metabolized in the body. It is a double prodrug, requiring two metabolic steps to reach the active form. This compound is used as an anticoagulant to prevent the formation of blood clots. []
  • Relevance: This compound is the immediate precursor to Dabigatran etexilate methanesulfonate. The methanesulfonate salt form is utilized to improve the pharmaceutical properties of the parent compound, such as solubility and stability. []
  • Compound Description: This refers to a specific crystalline structure of Dabigatran etexilate methanesulfonate. Polymorphs are different crystalline forms of the same molecule that can exhibit varying physical properties, such as solubility, stability, and bioavailability. []
  • Relevance: The research highlights the importance of using a specific polymorphic form, Polymorphic form I, for optimal pharmaceutical formulation. This form exhibits a melting point of 180±3°C and is used to ensure consistent drug release and efficacy in the final product. []

Tartaric Acid

  • Compound Description: Tartaric acid is an organic acid commonly used in the food and pharmaceutical industries as an acidulant, antioxidant, and flavoring agent. []
  • Relevance: This compound plays a crucial role in the manufacturing process of Dabigatran etexilate methanesulfonate pellets. It acts as a core material onto which the drug suspension is layered using fluidized bed technology. []

Hydroxypropylcellulose

  • Compound Description: Hydroxypropylcellulose is a water-soluble polymer commonly used as a thickener, binder, and stabilizer in pharmaceutical formulations. []
  • Relevance: This compound is a crucial component in creating the suspension of Dabigatran etexilate methanesulfonate. It helps to control the viscosity and stability of the suspension, ensuring uniform drug distribution during the manufacturing process. []

Isopropyl Alcohol

  • Compound Description: Isopropyl alcohol is a common solvent used in pharmaceutical manufacturing for its ability to dissolve a wide range of compounds. []
  • Relevance: This compound is the solvent used to dissolve Hydroxypropylcellulose and create the solution in which Dabigatran etexilate methanesulfonate is dispersed to form the final suspension. []

Talc

  • Compound Description: Talc is a mineral commonly used as a glidant and lubricant in pharmaceutical formulations. []
  • Relevance: Talc is added to the suspension of Dabigatran etexilate methanesulfonate to improve its flow properties and prevent clumping during the manufacturing process. []
Overview

Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid is a complex organic compound with significant pharmaceutical implications. This compound is classified as a double prodrug, which means it is designed to be metabolically converted into an active drug form in the body, enhancing its therapeutic efficacy. The compound has been investigated for its potential use in anticoagulation therapy, particularly due to its thrombin-inhibiting properties.

Source and Classification

The compound is derived from the combination of various functional groups, including benzimidazole and pyridine moieties. It falls under the category of synthetic organic compounds used in pharmacology, specifically targeting thrombin activity to prevent blood clot formation. The structural complexity allows for multiple interactions within biological systems, making it a candidate for drug development.

Synthesis Analysis

Methods

The synthesis of ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid involves several steps:

  1. Formation of Benzimidazole Derivative: Initially, a benzimidazole derivative is synthesized through condensation reactions involving appropriate anilines and carbonyl compounds.
  2. Pyridine Coupling: The benzimidazole product is then coupled with a pyridine derivative that introduces the necessary nitrogen functionalities.
  3. Final Esterification: The final step involves esterification with ethyl propanoate and subsequent treatment with methanesulfonic acid to yield the desired methanesulfonate salt form.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid is C34H41N7O5S. The structure consists of:

  • A benzimidazole ring
  • A pyridine ring
  • Multiple functional groups including carbamimidoyl and methanesulfonate

Data

The compound exhibits a complex three-dimensional structure that facilitates its interaction with biological targets. Crystallographic studies have shown that it can exist in multiple polymorphic forms, each with distinct physical properties that influence its solubility and bioavailability.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, the ester bond can hydrolyze, releasing the active components.
  2. Reduction: The carbamimidoyl group may undergo reduction under specific conditions, altering its biological activity.
  3. Thermal Decomposition: At elevated temperatures, the compound may decompose, leading to the formation of simpler organic molecules.

Technical Details

Understanding these reactions is crucial for optimizing the drug formulation process and ensuring stability during storage and administration.

Mechanism of Action

Process

Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid acts primarily as a thrombin inhibitor. Upon administration:

  1. Metabolic Conversion: The prodrug is converted into its active form through metabolic processes in the liver.
  2. Binding to Thrombin: The active compound binds to thrombin, preventing it from converting fibrinogen into fibrin, thereby inhibiting blood clot formation.

Data

Studies have indicated that this mechanism can effectively reduce thrombin activity in vitro and in vivo, making it a promising candidate for anticoagulant therapies.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits good crystallinity and low hygroscopicity across its polymorphic forms, contributing to reliable bioavailability. Its melting point and thermal stability are critical parameters that influence its formulation.

Chemical Properties

The solubility profile of ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid shows favorable characteristics in physiologically acceptable acidic aqueous media, enhancing its potential for oral or parenteral administration.

Applications

Scientific Uses

This compound has potential applications in:

  1. Anticoagulation Therapy: As a thrombin inhibitor, it may be used to prevent thrombosis in patients at risk for cardiovascular events.
  2. Research: It serves as a tool for studying thrombin-related pathways in various biological contexts.

Properties

CAS Number

872728-81-9

Product Name

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

IUPAC Name

ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

Molecular Formula

C35H45N7O8S

Molecular Weight

723.8 g/mol

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

BIBR 1048
dabigatran
dabigatran etexilate
dabigatran etexilate mesylate
Etexilate Mesylate, Dabigatran
Etexilate, Dabigatran
Mesylate, Dabigatran Etexilate
N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Pradaxa

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.